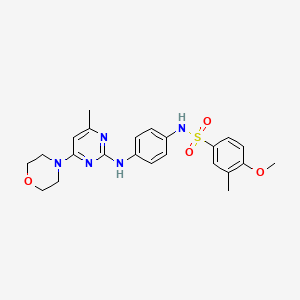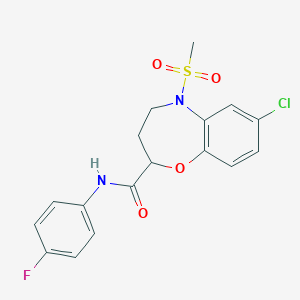
3-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a piperazine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the piperazine ring: The chromen-2-one intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-carbonyl linkage.
Attachment of the pyrimidine moiety: The final step involves the reaction of the piperazine intermediate with 4-methyl-6-(morpholin-4-yl)pyrimidine-2-amine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
Biochemistry: It is used as a probe to study enzyme kinetics and binding interactions.
Industrial Applications: The compound is explored for its use in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and neurotransmission, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one: This compound is unique due to its specific combination of chromen-2-one, piperazine, and pyrimidine moieties.
4-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one: A similar compound with a different substitution pattern on the chromen-2-one core.
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-quinolin-2-one: A related compound with a quinolin-2-one core instead of chromen-2-one.
Uniqueness
The uniqueness of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of chromen-2-one, piperazine, and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C23H25N5O4/c1-16-14-20(26-10-12-31-13-11-26)25-23(24-16)28-8-6-27(7-9-28)21(29)18-15-17-4-2-3-5-19(17)32-22(18)30/h2-5,14-15H,6-13H2,1H3 |
InChI Key |
KRGOBHOBIGKBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-methylpropanamide](/img/structure/B11237941.png)
![7-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11237947.png)
![N-(4-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11237948.png)
![N-(3-chlorobenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11237959.png)
![N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237966.png)
![N-(2,5-dimethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237979.png)
![2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11237983.png)

![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11237992.png)
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B11237995.png)

![6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238002.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B11238026.png)
